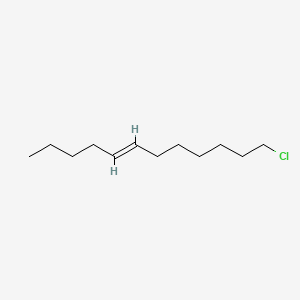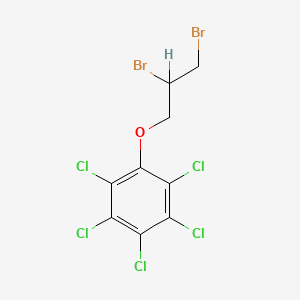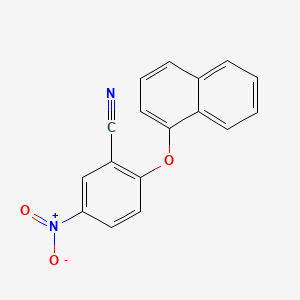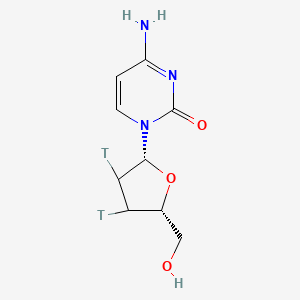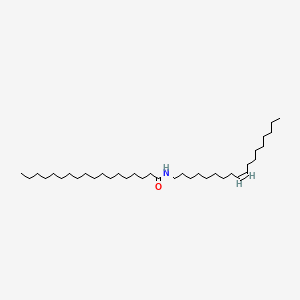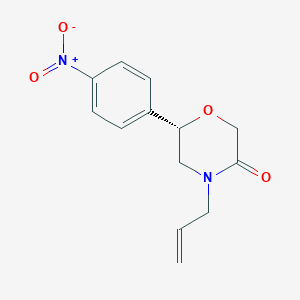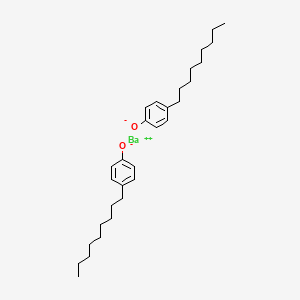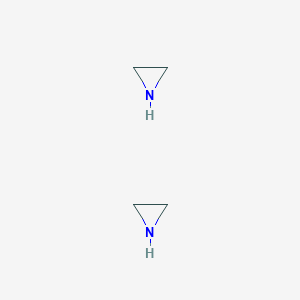
Ethylenimine dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylenimine dimer, also known as aziridine dimer, is a compound formed by the dimerization of ethylenimine (aziridine). Ethylenimine is a three-membered ring containing one nitrogen atom and two carbon atoms. This compound is known for its high reactivity due to the ring strain in the aziridine ring. This compound has significant applications in various fields, including polymer chemistry and biomedical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylenimine dimer can be synthesized through the polymerization of ethylenimine. The polymerization process can be initiated using various catalysts such as p-toluenesulfonic acid or benzoic acid. The reaction proceeds similarly to a step-growth polymerization, where the aziridine dimer is the dominant species early in the reaction .
Industrial Production Methods: Industrial production of this compound involves the use of aziridine feedstock. The process typically includes the acid-catalyzed ring-opening polymerization of ethylenimine. This method is widely used due to its efficiency in producing branched polyethyleneimine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: Ethylenimine dimer undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The ring strain in the aziridine ring makes it highly reactive towards nucleophiles .
Common Reagents and Conditions:
Nucleophilic Ring-Opening Reactions: These reactions involve the use of nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Oxidation of this compound can be carried out using oxidizing agents such as hydrogen peroxide or peracids.
Substitution Reactions: Substitution reactions involve the replacement of a hydrogen atom in the aziridine ring with another substituent, often facilitated by a catalyst.
Major Products Formed: The major products formed from these reactions include various polyamines, which have applications in coatings, adhesives, and biomedical fields .
Applications De Recherche Scientifique
Ethylenimine dimer has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polyamines through ring-opening polymerization.
Biology: this compound derivatives are used in gene transfection and as chelating agents for metal ions.
Industry: It is used in the production of detergents, adhesives, and cosmetics.
Mécanisme D'action
The mechanism of action of ethylenimine dimer involves the activation of the aziridine ring, which can undergo nucleophilic attack. The ring strain in the aziridine ring makes it highly reactive, allowing it to form various products through ring-opening reactions. The molecular targets and pathways involved include the formation of polyamines and other nitrogen-containing compounds .
Comparaison Avec Des Composés Similaires
Aziridine: A three-membered ring compound similar to ethylenimine but with different substituents.
Azetidine: A four-membered ring compound with one nitrogen atom, used in similar applications as ethylenimine.
Uniqueness: Ethylenimine dimer is unique due to its high reactivity and ability to form a wide range of polyamines through ring-opening polymerization. This makes it highly valuable in various industrial and biomedical applications .
Propriétés
Numéro CAS |
27233-25-6 |
|---|---|
Formule moléculaire |
C4H10N2 |
Poids moléculaire |
86.14 g/mol |
Nom IUPAC |
aziridine |
InChI |
InChI=1S/2C2H5N/c2*1-2-3-1/h2*3H,1-2H2 |
Clé InChI |
KDUFKIIMEWLUSX-UHFFFAOYSA-N |
SMILES canonique |
C1CN1.C1CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





